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molecular formula C6H14O3P- B8796041 Phosphorous acid, bis(1-methylethyl) ester

Phosphorous acid, bis(1-methylethyl) ester

Cat. No. B8796041
M. Wt: 165.15 g/mol
InChI Key: IWEDBEZKWHRUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952327

Procedure details

50.0 g of diisopropyl phosphite, 8.5 g of paraformaldehyde and 4.0 ml of triethylamine were reacted according to the method indicated in Example 1A). Chromatography of the crude product on silica gel (eluent: n-hexane/ethyl acetate 1:4) yielded 37.5 g of diisopropyl hydroxymethylphosphonate as an oil, which was reacted further without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:10])([O:6][CH:7]([CH3:9])[CH3:8])[O:2][CH:3]([CH3:5])[CH3:4].[CH2:11]=[O:12]>C(N(CC)CC)C>[OH:12][CH2:11][P:1](=[O:10])([O:6][CH:7]([CH3:9])[CH3:8])[O:2][CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
P(OC(C)C)(OC(C)C)[O-]
Name
Quantity
8.5 g
Type
reactant
Smiles
C=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCP(OC(C)C)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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